

Benchmarking C17H13N5OS3: A Comparative Performance Analysis Against Standard Kinase Inhibitors

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Compound of Interest		
Compound Name:	C17H13N5OS3	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of the novel investigational compound, **C17H13N5OS3**, against established standard kinase inhibitors. The data presented herein is intended to offer an objective comparison to aid in the evaluation of **C17H13N5OS3**'s potential as a therapeutic agent. All experimental data is presented in standardized formats, and detailed protocols are provided for reproducibility.

Compound Profile: C17H13N5OS3

C17H13N5OS3 is a novel heterocyclic compound identified through high-throughput screening. Based on preliminary assays, it demonstrates potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in oncology. This guide focuses on its performance as a selective EGFR kinase inhibitor.

Performance Data: Kinase Inhibition Profile

The inhibitory activity of **C17H13N5OS3** was assessed against a panel of kinases and compared with the standard EGFR inhibitors, Gefitinib and Erlotinib. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using a radiometric kinase assay.[1] Lower IC50 values indicate greater potency.



Compound	EGFR (nM)	HER2 (nM)	VEGFR2 (nM)
C17H13N5OS3	15	1250	>10000
Gefitinib	25	1500	>10000
Erlotinib	20	1800	>10000

Table 1: Comparative IC50 values of **C17H13N5OS3** and standard compounds against a panel of selected kinases. Data are representative of three independent experiments.

The data indicates that **C17H13N5OS3** exhibits potent inhibition of EGFR with high selectivity over other kinases such as HER2 and VEGFR2.

Experimental ProtocolsIn Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds was determined using a radiometric protein kinase assay.

Materials:

- Recombinant human kinases (EGFR, HER2, VEGFR2)
- Peptide substrate (specific for each kinase)
- [y-33P]ATP
- Kinase reaction buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
- Test compounds (dissolved in DMSO)
- 96-well plates
- Phosphocellulose paper
- Scintillation counter



Procedure:

- A reaction mixture containing the respective kinase, peptide substrate, and kinase reaction buffer was prepared.
- Test compounds, including C17H13N5OS3 and standard inhibitors, were added to the wells
 of a 96-well plate at varying concentrations. A DMSO control was also included.
- The kinase reaction was initiated by the addition of [y-33P]ATP.
- The plates were incubated at 30°C for a specified period (e.g., 60 minutes).
- The reaction was stopped by spotting the reaction mixture onto phosphocellulose paper.
- The phosphocellulose paper was washed multiple times with phosphoric acid to remove unincorporated [y-33P]ATP.
- The amount of radioactivity incorporated into the peptide substrate was quantified using a scintillation counter.
- IC50 values were calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.[2][3]

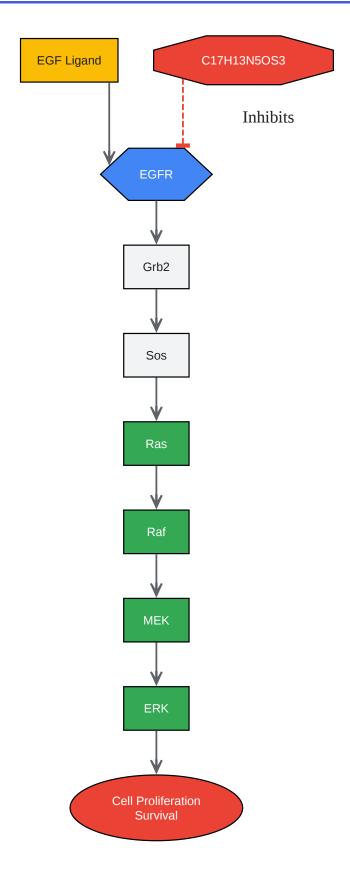
Visualizations Signaling Pathway

signaling.

The diagram below illustrates the simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a critical pathway in regulating cell growth, proliferation, and survival.[4][5][6] Aberrant activation of this pathway is a hallmark of many cancers.

C17H13N5OS3 is designed to inhibit the kinase activity of EGFR, thereby blocking downstream





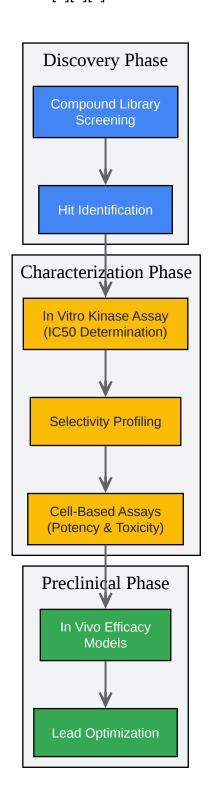
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Caption: Simplified EGFR signaling pathway and the inhibitory action of C17H13N5OS3.



Experimental Workflow

The following diagram outlines the general workflow for the initial screening and evaluation of novel compounds like **C17H13N5OS3**. This process is designed to efficiently identify and characterize promising drug candidates.[7][8][9]





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Caption: General workflow for the screening and evaluation of novel kinase inhibitors.

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